molecular formula C22H25NO4 B2998631 Fmoc-d-beta-methylisoleucine CAS No. 1310680-40-0

Fmoc-d-beta-methylisoleucine

Cat. No.: B2998631
CAS No.: 1310680-40-0
M. Wt: 367.445
InChI Key: KTFMEQGAIAYJMN-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-d-beta-methylisoleucine is a derivative of isoleucine, an essential amino acid. It is commonly used in peptide synthesis due to its unique structural properties. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the synthesis process .

Mechanism of Action

Target of Action

Fmoc-d-beta-methylisoleucine, also known as Fmoc-D-b-methylisoleucine, is primarily used in the field of proteomics research . The compound’s primary target is the amine group of amino acids . It serves as a protecting group for amines during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .

Result of Action

The introduction and subsequent removal of the Fmoc group enable the successful synthesis of peptides . This process facilitates the formation of peptide bonds without causing unwanted side reactions . The result is the creation of peptides of significant size and complexity, which are valuable resources for research in the post-genomic world .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the fluorenyl group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions . The specific conditions of the peptide synthesis process, such as the pH and temperature, can also influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-d-beta-methylisoleucine typically involves the protection of the amino group of d-beta-methylisoleucine with the Fmoc group. This can be achieved by reacting d-beta-methylisoleucine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions must be carefully controlled to ensure the efficient formation of the Fmoc-protected amino acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to produce the compound in bulk. The use of high-throughput synthesis methods allows for the efficient production of large quantities of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-d-beta-methylisoleucine is unique due to the presence of a beta-methyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFMEQGAIAYJMN-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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